Technical Documentation Center

l-Alanylglycylglycine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: l-Alanylglycylglycine
  • CAS: 3146-40-5

Core Science & Biosynthesis

Foundational

Synthesis Pathways for L-Alanylglycylglycine (Ala-Gly-Gly)

Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Subject: L-Alanylglycylglycine (H-L-Ala-Gly-Gly-OH) Synthesis Introduction & Strategic Analysis L-Alanylglycylglycine (Ala-G...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Subject: L-Alanylglycylglycine (H-L-Ala-Gly-Gly-OH) Synthesis

Introduction & Strategic Analysis

L-Alanylglycylglycine (Ala-Gly-Gly) is a tripeptide of significant interest in transport physiology, serving as a canonical substrate for the peptide transporter 1 (PEPT1). Its synthesis, while seemingly trivial due to its small size, presents specific challenges regarding diketopiperazine (DKP) formation and solubility-driven aggregation during scale-up.

This guide details two distinct, self-validating synthesis pathways:

  • Solid-Phase Peptide Synthesis (SPPS): The optimal route for research-scale production (<1g), prioritizing speed and purity.

  • Solution-Phase Synthesis: The preferred route for multi-gram to kilogram scale-up, prioritizing cost-efficiency and minimizing resin-associated impurities.

Retrosynthetic Analysis & Strategy

The synthesis of H-L-Ala-Gly-Gly-OH requires the sequential formation of two amide bonds. The primary risk factor in this sequence is the high conformational flexibility of the Gly-Gly segment, which increases the propensity for intramolecular cyclization (DKP formation) at the dipeptide stage.

Pathway Logic
  • N-Terminus: L-Alanine (Requires urethane protection to prevent racemization).

  • Core: Glycylglycine (Achiral, but prone to aggregation).

  • C-Terminus: Glycine (Anchoring point).

Retrosynthesis cluster_risk Critical Risk Control Target H-L-Ala-Gly-Gly-OH Inter1 PG-L-Ala-Gly-Gly-OR Target->Inter1 Deprotection Inter2 H-Gly-Gly-OR Inter1->Inter2 Coupling (L-Ala) Gly-OR Gly-OR Inter2->Gly-OR Coupling (Gly) DKP Diketopiperazine Byproduct Inter2->DKP Cyclization Risk (Base catalyzed)

Figure 1: Retrosynthetic breakdown highlighting the critical risk of Diketopiperazine (DKP) formation at the dipeptide stage.

Method A: Solid-Phase Peptide Synthesis (SPPS)

Best for: Rapid generation of high-purity material (10mg – 1g).

Experimental Design

To mitigate DKP formation—which cleaves the dipeptide from the resin prematurely—we utilize 2-Chlorotrityl Chloride (2-CTC) resin . The bulky trityl linker sterically hinders the back-biting attack of the free amine on the ester linkage.

  • Chemistry: Fmoc/tBu (Orthogonal protection).

  • Resin: 2-Chlorotrityl Chloride (Loading: 0.6–0.8 mmol/g).

  • Coupling Reagent: HBTU/DIPEA (Standard) or DIC/Oxyma (Green alternative).

Protocol Workflow
Step 1: Resin Loading (The Anchor)
  • Swell: Place 1.0 g 2-CTC resin in a fritted reaction vessel. Swell in dry DCM (10 mL) for 20 min.

  • Loading: Dissolve Fmoc-Gly-OH (1.2 eq) and DIPEA (4 eq) in DCM. Add to resin.[1][2][3] Agitate for 2 hours.

  • Capping: Add MeOH (1 mL) to the reaction mixture (to cap unreacted chlorides) and agitate for 15 min.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Step 2: Peptide Assembly (The Cycle)

Perform the following cycle for the second Glycine and the final L-Alanine:

StepReagentDurationMechanism/Purpose
1. Deprotection 20% Piperidine in DMF2 x 5 minRemoves Fmoc group.[1] Critical: Minimize time for Gly-Gly-Resin to avoid DKP.
2. Wash DMF5 x 1 minRemoves piperidine/fulvene adducts.
3. Activation 3 eq Amino Acid, 2.9 eq HBTU, 6 eq DIPEA in DMFPre-activate 2 minGenerates active ester (OBt/OAt).
4. Coupling Activated solution -> Resin45 minForms amide bond.
5. Monitoring Kaiser Test (Ninhydrin)2 minSelf-Validation: Blue = Free amine (Incomplete); Yellow = Complete.
Step 3: Cleavage & Isolation
  • Preparation: Wash final resin (H-Ala-Gly-Gly-Resin) with DCM (5x) to remove DMF traces.

  • Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS / 2.5% H2O.

  • Reaction: Add cocktail to resin. Agitate for 2 hours at room temperature.

  • Precipitation: Filter filtrate into cold diethyl ether (-20°C). Centrifuge the white precipitate.

  • Lyophilization: Dissolve pellet in H2O/Acetonitrile (1:1) and freeze-dry.

SPPS_Workflow Start 2-CTC Resin Load Load Fmoc-Gly-OH (DIPEA/DCM) Start->Load Deprotect1 Fmoc Removal (20% Piperidine) Load->Deprotect1 Couple1 Couple Fmoc-Gly-OH (HBTU/DIPEA) Deprotect1->Couple1 Deprotect2 Fmoc Removal (Risk: DKP Formation) Couple1->Deprotect2 Couple2 Couple Fmoc-L-Ala-OH (HBTU/DIPEA) Deprotect2->Couple2 Rapid Coupling Required Cleave Global Cleavage (95% TFA) Couple2->Cleave

Figure 2: SPPS workflow emphasizing the critical DKP risk point at the second deprotection step.

Method B: Solution-Phase Synthesis

Best for: Scalable production (>10g) and avoiding resin costs.

Strategy: Mixed Anhydride Method

We utilize the Mixed Anhydride (MA) method (Isobutyl chloroformate) for coupling. This method is inexpensive and scalable but requires strict temperature control to prevent racemization of the L-Alanine.

  • Protecting Groups: Boc (N-term) and Benzyl ester (C-term).

  • Solvent: THF or DMF.

Protocol Workflow
Step 1: Synthesis of Boc-Gly-Gly-OBzl
  • Activation: Dissolve Boc-Gly-OH (10 mmol) in THF (50 mL). Cool to -15°C. Add N-Methylmorpholine (NMM, 10 mmol) followed by Isobutyl chloroformate (IBCF, 10 mmol). Stir for 5 min to form the mixed anhydride.

  • Coupling: Add H-Gly-OBzl•TsOH (10 mmol) and NMM (10 mmol) in DMF/THF.

  • Reaction: Stir at -15°C for 1h, then warm to RT overnight.

  • Workup: Evaporate solvent. Dissolve residue in EtOAc. Wash with 5% KHSO4, 5% NaHCO3, and brine. Dry (MgSO4) and concentrate.[4]

Step 2: Deprotection (N-Terminus)[2]
  • Reaction: Treat Boc-Gly-Gly-OBzl with 4M HCl in Dioxane for 1 hour.

  • Isolation: Evaporate solvent. Precipitate H-Gly-Gly-OBzl•HCl with ether.

Step 3: Synthesis of Boc-L-Ala-Gly-Gly-OBzl
  • Activation: Dissolve Boc-L-Ala-OH (10 mmol) in THF. Cool to -15°C. Add NMM (10 mmol) and IBCF (10 mmol).

  • Coupling: Add H-Gly-Gly-OBzl•HCl (from Step 2) neutralized with NMM (10 mmol).

  • Workup: Standard acid/base wash sequence (as in Step 1).

Step 4: Global Deprotection
  • Hydrogenolysis: Dissolve protected tripeptide in MeOH. Add 10% Pd/C catalyst (10 wt%). Stir under H2 atmosphere (balloon) for 4-6 hours to remove the Benzyl ester (OBzl).

  • Acidolysis: Treat with TFA/DCM (1:1) to remove the Boc group (or use HCl/Dioxane if salt form is desired).

  • Purification: Recrystallize from EtOH/Water.

Purification & Analytical Validation

Regardless of the synthesis method, the final product must be validated.

Physicochemical Properties[5]
  • Molecular Weight: 203.19 g/mol

  • Isoelectric Point (pI): ~5.59

  • Solubility: Highly soluble in water; insoluble in ether/hexane.

Quality Control Table
ParameterMethodAcceptance CriteriaNotes
Identity ESI-MS[M+H]+ = 204.2 ± 0.1Confirm mass.
Purity RP-HPLC (C18)> 95% AreaMobile Phase: 0.1% TFA in H2O/ACN.
Chirality Marfey's Method< 1% D-Ala isomerCritical for biological transport studies.
Residual Solvent NMR / GC< Limit (ppm)Check for DMF/DCM traces.

Troubleshooting & Optimization

Issue: Diketopiperazine (DKP) Formation
  • Symptom: Low yield of tripeptide; presence of cyclic dipeptide in waste.

  • Cause: During the deprotection of Fmoc-Gly-Gly-Resin, the free amine attacks the C-terminal ester.

  • Solution:

    • Use 2-Chlorotrityl resin (steric bulk prevents attack).

    • Use shorter deprotection times (2 x 3 min) for the dipeptide.

    • Perform the subsequent coupling (Fmoc-L-Ala) immediately after deprotection.

Issue: Racemization of L-Alanine
  • Symptom: Presence of diastereomers in HPLC.

  • Cause: Base-catalyzed proton abstraction during coupling activation.

  • Solution:

    • Use urethane protection (Fmoc/Boc) on L-Ala (prevents oxazolone formation).

    • If using solution phase, maintain temperature below -10°C during mixed anhydride formation.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[5] International Journal of Peptide and Protein Research, 35(3), 161–214. Link

  • Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta, 56(5), 1476–1482. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • PubChem. (n.d.). L-Alanyl-Glycyl-Glycine Compound Summary. National Library of Medicine. Link

Sources

Exploratory

l-Alanylglycylglycine CAS number and identifiers

An In-Depth Technical Guide to L-Alanylglycylglycine: Core Identifiers, Synthesis, and Analytical Methodologies Abstract L-Alanylglycylglycine, a tripeptide composed of L-alanine and two glycine residues, serves as a fun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to L-Alanylglycylglycine: Core Identifiers, Synthesis, and Analytical Methodologies

Abstract

L-Alanylglycylglycine, a tripeptide composed of L-alanine and two glycine residues, serves as a fundamental building block in various biochemical and pharmaceutical research applications. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the core chemical identifiers, physicochemical properties, and structural information essential for accurate sourcing and experimentation. Furthermore, it offers expert insights into the principles of its chemical synthesis and presents a detailed, field-proven protocol for its analytical characterization by High-Performance Liquid Chromatography (HPLC), ensuring scientific integrity and reproducibility.

Introduction: The Significance of a Simple Tripeptide

In the vast landscape of peptide research, simple oligopeptides like L-Alanylglycylglycine (Ala-Gly-Gly) often form the structural basis of more complex biomolecules or act as critical components in cell culture media and drug delivery systems.[1] Its defined sequence and stereochemistry make it an ideal model for studying peptide structure, enzyme-substrate interactions, and transport mechanisms. Understanding its fundamental properties is the first step toward its effective application. This document serves as an authoritative resource, consolidating its key identifiers and providing practical, validated methodologies for its synthesis and analysis.

Core Identifiers and Physicochemical Properties

Accurate identification is paramount in scientific research to ensure reproducibility and compliance. L-Alanylglycylglycine is distinguished by a unique set of identifiers across various chemical and regulatory databases. The primary identifier is its CAS (Chemical Abstracts Service) Registry Number.

G Peptide Peptide CAS CAS Peptide->CAS is registered as Structure Structure Peptide->Structure has the structure PubChem PubChem CAS->PubChem is cross-referenced in Structure->PubChem is represented in

The following table summarizes the essential data for L-Alanylglycylglycine.

Identifier / PropertyValueSource
CAS Number 3146-40-5[2]
Molecular Formula C₇H₁₃N₃O₄[2][3]
Molecular Weight 203.20 g/mol [2][3]
IUPAC Name 2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetic acid[2]
Sequence Ala-Gly-Gly (AGG)[2]
PubChem CID 96798[2]
EC Number 221-559-9[2]
InChI Key VGPWRRFOPXVGOH-BYPYZUCNSA-N[2]
Canonical SMILES CN[2]
Appearance White to off-white crystalline powder[4]
Water Solubility Soluble[4][5]
Storage Temperature -15°C recommended for long-term storage[4][5]

Note: Some properties like melting point are often reported for the DL-racemic mixture (CAS 927-21-9) and may differ slightly for the pure L-isomer.[5][6]

Synthesis Pathway: A Look into Solid-Phase Peptide Synthesis (SPPS)

While various methods exist for peptide synthesis, Solid-Phase Peptide Synthesis (SPPS) remains the most common and efficient methodology for producing peptides like L-Alanylglycylglycine in a laboratory setting. The core principle involves building the peptide chain sequentially while one end is covalently anchored to an insoluble polymer resin, simplifying the purification process at each step.

Causality in the SPPS Workflow

The choice of SPPS is driven by its efficiency. By immobilizing the growing peptide, excess reagents and by-products from each coupling step can be simply washed away, driving the reaction to completion without the need for complex purification until the final step. The use of protecting groups (e.g., Fmoc for the N-terminus and others for reactive side chains) is crucial to prevent unwanted side reactions and ensure the correct amino acid sequence is assembled.[7]

G

Analytical Characterization: A Validated HPLC Protocol

Confirming the purity and identity of a synthesized or purchased peptide is a non-negotiable step in any research workflow. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose, separating peptides based on their hydrophobicity.[8][9][10]

Expertise Behind the Method
  • Column Choice: A C18 column is selected as it provides a non-polar stationary phase that effectively retains peptides through hydrophobic interactions.

  • Mobile Phase: A gradient of acetonitrile (the organic, "strong" solvent) in water is used to elute the peptides.[8] The peptide, being polar, has a low affinity for the C18 column and will elute at a relatively low acetonitrile concentration.

  • Additive (TFA): Trifluoroacetic acid (TFA) is a critical additive. It serves as an ion-pairing agent, forming a neutral complex with the charged amine and carboxyl groups of the peptide. This minimizes ionic interactions with the silica backbone of the column, resulting in sharper, more symmetrical peaks and improved reproducibility.[9]

  • Detection: Detection at 214 nm is optimal because this wavelength is strongly absorbed by the peptide bonds (amide bonds) themselves, making it a universal method for peptide quantification irrespective of the amino acid composition.[9][10]

Detailed Protocol: Purity Analysis of L-Alanylglycylglycine

This protocol describes a self-validating system for determining the purity of a prepared L-Alanylglycylglycine sample.

1. Materials and Reagents:

  • L-Alanylglycylglycine sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Analytical RP-HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

2. Preparation of Mobile Phases:

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. (To prepare 1 L, add 1 mL of TFA to 999 mL of water).

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. (To prepare 1 L, add 1 mL of TFA to 999 mL of ACN).

  • Scientist's Note: Always filter and degas mobile phases before use to prevent blockages and ensure a stable baseline.

3. Sample Preparation:

  • Accurately weigh ~1 mg of the L-Alanylglycylglycine peptide.

  • Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.

  • Vortex until fully dissolved. For the analytical run, this concentration is typically sufficient.

4. HPLC Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Elevated temperature can improve peak shape)[9]

  • Detection Wavelength: 214 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 2
    20.0 30
    22.0 95
    25.0 95
    26.0 2

    | 30.0 | 2 |

5. System Suitability and Validation (Trustworthiness):

  • Blank Injection: Before injecting the sample, run the gradient with an injection of Mobile Phase A to ensure the system is clean and the baseline is stable.

  • Standard Injection (if available): If a certified reference standard of L-Alanylglycylglycine is available, inject it first. The retention time and peak area serve as the benchmark for your sample.

  • Reproducibility: Inject the prepared sample solution three times consecutively. The retention time should not vary by more than 2%, and the peak area should not vary by more than 5%. This confirms the stability and precision of the HPLC system and method.

6. Data Analysis:

  • Integrate the chromatogram.

  • The purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.

  • (Area of Main Peak / Total Area of All Peaks) * 100 = % Purity

  • Identity is confirmed by matching the retention time to that of a reference standard or by collecting the peak fraction for subsequent mass spectrometry analysis.[11]

Applications and Concluding Remarks

L-Alanylglycylglycine is more than a simple sequence of amino acids; it is a versatile tool in the hands of researchers. Its applications include:

  • Cell Culture: As a stable source of L-Alanine for cell culture media.

  • Biochemical Assays: Serving as a substrate for peptidases and proteases.

  • Peptide Synthesis: Used as a fragment in the convergent synthesis of larger, more complex peptides.

  • Drug Delivery: Investigated as a component of prodrugs to enhance solubility and targeted delivery.

This guide has established a foundation for working with L-Alanylglycylglycine by providing its unambiguous identifiers, outlining a logical synthesis pathway, and detailing a robust, validated analytical protocol. By adhering to these principles of accuracy, causality, and self-validation, professionals in research and drug development can ensure the integrity and reproducibility of their work with this fundamental tripeptide.

References

  • PubChem. L-Alanylglycyl-L-alanylglycine. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of Glycine, N-(N-L-alanylglycyl)- (CAS 3146-40-5). [Link]

  • PubChem. Alanyl-glycyl-glycine. National Center for Biotechnology Information. [Link]

  • PubChem. L-Alanyl-Glycyl-Glycyl-L-Alanyl-Glycyl-Glycin. National Center for Biotechnology Information. [Link]

  • LookChem. DL-ALANYL-GLYCYL-GLYCINE. [Link]

  • PubChem. Glycine, L-leucyl-L-valyl-L-alanylglycyl-L-tyrosyl-L-leucyl-L-glutaminyl-. National Center for Biotechnology Information. [Link]

  • PubChem. Glycine, L-alanyl-L-leucyl-. National Center for Biotechnology Information. [Link]

  • PubChem. Alanylglycine. National Center for Biotechnology Information. [Link]

  • Aguilar, M.-I. (2004). HPLC of Peptides and Proteins. Methods in Molecular Biology, vol 251. Humana Press. [Link]

  • Biovera. HPLC Analysis Methods for Peptide Characterization. [Link]

  • NIST. L-Alanine, N-glycyl-. NIST Chemistry WebBook. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–53. [Link]

  • Cole-Parmer. Material Safety Data Sheet. [Link]

  • Schepartz, A. (2016). HPLC Purification of Peptides. protocols.io. [Link]

  • Carl ROTH. Safety Data Sheet: L-Alanyl-L-glutamine. [Link]

  • Studocu. Glycine-Alanine dipeptide synthesis. [Link]

  • ResearchGate. Process Research and Development of l Alanyl l -glutamine, a Component of Parenteral Nutrition. [Link]

Sources

Protocols & Analytical Methods

Method

L-Alanylglycylglycine (AGG): Mechanistic Probing of SLC15A Transporters and Bioinorganic Applications

Topic: Applications of L-Alanylglycylglycine in Peptide Research Content Type: Detailed Application Notes and Protocols Executive Summary L-Alanylglycylglycine (Ala-Gly-Gly or AGG) is a tripeptide widely utilized as a ca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of L-Alanylglycylglycine in Peptide Research Content Type: Detailed Application Notes and Protocols

Executive Summary

L-Alanylglycylglycine (Ala-Gly-Gly or AGG) is a tripeptide widely utilized as a canonical substrate for the Proton-Coupled Oligopeptide Transporter family (POT/SLC15). Its structural simplicity, zwitterionic character, and specific affinity for PEPT1 (SLC15A1) and PEPT2 (SLC15A2) make it an indispensable tool for characterizing transporter kinetics, screening prodrug permeability, and modeling metal-peptide coordination in bioinorganic chemistry. This guide provides validated protocols for kinetic profiling and stability assessment, designed for immediate implementation in high-throughput screening and mechanistic research.

Part 1: The Mechanistic Basis (SLC15A Transport)

Proton-Coupled Symport Mechanism

AGG transport is driven by an inwardly directed electrochemical proton gradient. The SLC15A transporters function as electrogenic symporters, co-transporting protons (H+) with the peptide substrate.

  • Stoichiometry: The transport ratio is generally accepted as 1:1 or 2:1 (H+:Peptide) depending on the anionic/zwitterionic state of the substrate.

  • Driving Force: The proton gradient is maintained by the apical Na+/H+ exchanger (NHE3), which recycles protons using the Na+ gradient established by the basolateral Na+/K+-ATPase.

  • pH Dependence: AGG uptake is maximal at slightly acidic pH (5.5–6.0), mimicking the microclimate of the small intestine brush border.

Mechanistic Visualization

The following diagram illustrates the vectoral transport of AGG across the enterocyte membrane, highlighting the critical coupling with NHE3.

PEPT1_Mechanism cluster_membrane Apical Membrane (Enterocyte) PEPT1 PEPT1 (SLC15A1) Transporter AGG_in AGG (Intracellular) PEPT1->AGG_in Symport (Influx) H_in H+ (Low Conc.) PEPT1->H_in NHE3 NHE3 Exchanger H_out H+ (High Conc.) NHE3->H_out Efflux Na_in Na+ NHE3->Na_in Lumen Intestinal Lumen (pH 6.0) AGG_out AGG (Extracellular) Cytosol Cytosol (pH 7.4) AGG_out->PEPT1 Substrate Binding H_out->PEPT1 Proton Coupling H_in->NHE3 Recycling Na_out Na+ Na_out->NHE3 Influx

Caption: Figure 1. Electrogenic symport of AGG via PEPT1 coupled with NHE3-mediated proton recycling.

Part 2: Application Note – Transporter Kinetics

Experimental Strategy

Researchers typically employ two methods to characterize AGG transport:

  • Direct Uptake (LC-MS/MS): Quantifying intracellular AGG accumulation. Preferred for non-radioactive labs.

  • Competition Assay (Ki Determination): Using AGG to inhibit the uptake of a radiolabeled standard (e.g., [¹⁴C]Gly-Sar). Preferred for determining affinity constants.

Protocol A: Caco-2 Permeability & Uptake Assay (LC-MS/MS)

Objective: Determine the Michaelis-Menten constant (


) and maximal transport velocity (

) of AGG.

Materials:

  • Cell Line: Caco-2 cells (Passage 30–50).

  • Transport Buffer: HBSS adjusted to pH 6.0 (MES buffered) for apical side; pH 7.4 (HEPES buffered) for basolateral side.

  • Inhibitor: Gly-Sar (Specificity control).

  • Lysis Buffer: 0.1% Formic acid in 50:50 MeOH:H2O.

Step-by-Step Methodology:

  • Cell Seeding & Differentiation:

    • Seed Caco-2 cells at

      
       cells/cm² on Transwell® inserts (0.4 µm pore size).
      
    • Culture for 21 days to form a polarized monolayer.[1]

    • QC Step: Verify integrity by measuring Transepithelial Electrical Resistance (TEER).[1] Values >300 Ω·cm² indicate an intact barrier.

  • Equilibration:

    • Wash monolayers twice with pre-warmed HBSS (pH 6.0 apical / pH 7.4 basolateral).

    • Incubate for 15 min at 37°C.

  • Uptake Initiation:

    • Prepare AGG working solutions (concentration range: 0.1 mM – 20 mM) in pH 6.0 HBSS.

    • Add 500 µL of AGG solution to the apical chamber.

    • Incubate for exactly 10 minutes (linear phase of uptake).

  • Termination & Lysis:

    • Aspirate apical solution immediately.

    • Wash 3x with ice-cold PBS (pH 7.4) to stop transport.

    • Add 200 µL Lysis Buffer. Freeze-thaw once (-80°C/37°C) to ensure complete lysis.

    • Centrifuge lysate (10,000 x g, 10 min) and collect supernatant for LC-MS/MS.

  • LC-MS/MS Quantification:

    • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[2]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 40% B over 3 minutes.

    • Detection: ESI+ Mode. Monitor MRM transition for AGG (m/z 204.1 → 86.1 or 116.1).

Data Analysis: Plot the uptake rate (


) vs. substrate concentration (

) and fit to the Michaelis-Menten equation:

Reference Kinetic Data

The following values serve as benchmarks for assay validation.

ParameterValue RangeConditionsReference
Km (PEPT1) 0.2 – 2.0 mMpH 6.0, Caco-2 / Oocytes[1, 2]
Km (PEPT2) 0.05 – 0.2 mMpH 6.0, SKPT cells[2]
Optimal pH 5.5 – 6.2Bell-shaped dependence[3]
Specificity >80% Inhibitionvs. 10 mM Gly-Sar[1]

Part 3: Bioinorganic Applications (Metal Coordination)

Copper(II) Complexation

AGG contains a terminal amine and two amide nitrogens, allowing it to form stable square-planar complexes with Cu(II). This is relevant for studying metallodrug stability and oxidative stress mechanisms.

Protocol: Potentiometric Titration

  • Solution Prep: Prepare 1 mM AGG and 1 mM CuCl₂ in degassed water (

    
     M KNO₃).
    
  • Titration: Titrate with 0.1 M NaOH under

    
     atmosphere at 25°C.
    
  • Analysis: Monitor pH vs. volume of base. The deprotonation of amide nitrogens occurs sequentially.

    • Species Formed: At physiological pH (7.4), the dominant species is

      
      , where the terminal amine and two deprotonated amide nitrogens coordinate the metal (4N coordination).
      

Part 4: Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate AGG assay based on research goals.

AGG_Workflow Start Research Goal Goal_Kinetics Transporter Kinetics (Km, Vmax) Start->Goal_Kinetics Goal_Screening Inhibition Screening (Ki) Start->Goal_Screening Goal_Stability Metabolic Stability (Plasma) Start->Goal_Stability Method_Direct Direct Uptake (LC-MS/MS) Goal_Kinetics->Method_Direct Method_Comp Competition Assay ([14C]Gly-Sar) Goal_Screening->Method_Comp Method_Incub Plasma Incubation (37°C, 0-4h) Goal_Stability->Method_Incub Output_Km Calculate Km (Non-linear regression) Method_Direct->Output_Km Output_Ki Calculate Ki (Cheng-Prusoff) Method_Comp->Output_Ki Output_T12 Calculate t1/2 (First-order decay) Method_Incub->Output_T12

Caption: Figure 2. Decision matrix for L-Alanylglycylglycine experimental workflows.

Part 5: References

  • Brandsch, M., et al. (2008). "Transport of drugs by intestinal peptide transporters." Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Daniel, H. (2004). "Molecular and integrative physiology of intestinal peptide transport." Annual Review of Physiology. Available at: [Link]

  • Kottra, G., & Daniel, H. (2004). "The proton oligopeptide cotransporter family SLC15." Pflügers Archiv. Available at: [Link]

  • Sigel, H., & Martin, R.B. (1982). "Coordinating properties of the amide bond. Stability and structure of metal ion complexes of peptides and related ligands." Chemical Reviews. Available at: [Link]

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Available at: [Link]

Sources

Application

Mass spectrometry analysis of l-Alanylglycylglycine

Application Note: Precision Quantitation of L-Alanylglycylglycine (Agg) via HILIC-MS/MS Executive Summary & Scientific Rationale L-Alanylglycylglycine (Agg) is a canonical tripeptide utilized extensively as a model subst...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of L-Alanylglycylglycine (Agg) via HILIC-MS/MS

Executive Summary & Scientific Rationale

L-Alanylglycylglycine (Agg) is a canonical tripeptide utilized extensively as a model substrate for the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) . In drug development, Agg serves as a competitive reference standard to evaluate the intestinal absorption and renal reabsorption of peptide-mimetic drugs (e.g.,


-lactam antibiotics, ACE inhibitors).

The Analytical Challenge: Quantifying Agg in biological matrices (plasma, cell lysate) is non-trivial due to three factors:

  • High Polarity: Agg is zwitterionic and hydrophilic (logP < -3), leading to near-zero retention on standard C18 reversed-phase columns.

  • Low Molecular Weight (203.2 Da): The low mass range is susceptible to high chemical noise and interference from solvent cluster ions in LC-MS.

  • In-Source Fragmentation: Labile peptide bonds can fragment prematurely in the ion source if declustering potentials are too high, skewing linearity.

The Solution: This protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Positive Electrospray Ionization (ESI+) Tandem Mass Spectrometry (MS/MS) . HILIC provides superior retention of polar peptides, separating Agg from unretained matrix salts and phospholipids, while the organic-rich mobile phase enhances ESI desolvation efficiency.

Chemo-Physical Intelligence

Understanding the molecule is the first step to a robust method.

PropertyValueAnalytical Implication
Formula

Nitrogen rule applies (odd mass).
Monoisotopic Mass 203.0906 DaBase for precursor ion selection.
Precursor Ion [M+H]+ 204.0979 m/z Primary target for MRM.
pKa Values ~3.1 (COOH), ~8.1 (

)
Zwitterionic at neutral pH. Mobile phase pH must be acidic (pH 2-3) to ensure full protonation for ESI+.
Solubility >50 mg/mL in WaterStock solutions must be aqueous; working standards require high organic dilution to match HILIC initial conditions.

Method Development Strategy

A. Chromatography: The HILIC Imperative

Standard C18 chromatography fails for Agg because the analyte elutes in the void volume (


), co-eluting with salts that cause ion suppression.
  • Column Choice: A Zwitterionic HILIC (ZIC-HILIC) or Amide-HILIC column is recommended. The amide functionality interacts with the peptide backbone via hydrogen bonding, providing reproducible retention.

  • Mobile Phase: Acetonitrile/Water with Ammonium Formate (10 mM, pH 3.0) . The buffer strength is critical to mask silanols and improve peak shape.

B. Mass Spectrometry: Fragmentation Logic

Peptides fragment predictably along the amide backbone. For Agg (Ala-Gly-Gly):

  • Precursor: 204.1 m/z (

    
    ).
    
  • Primary Fragment (y2 ion): Cleavage at the first amide bond yields the Gly-Gly fragment (

    
    , m/z 133.1). This is the most stable and abundant ion, ideal for Quantitation .
    
  • Secondary Fragment (b2 ion): Cleavage at the second amide bond yields the Ala-Gly acylium ion (m/z 129.1). This is used for Confirmation .

Detailed Protocol

Reagents & Materials
  • Standard: L-Alanylglycylglycine (Sigma-Aldrich/Merck, >98% purity).

  • Internal Standard (IS): Val-Gly-Gly (structural analog) or L-Ala-Gly-Gly-

    
     (isotopically labeled).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

Stock & Working Solutions
  • Master Stock: Dissolve 10 mg Agg in 10 mL Water (1 mg/mL). Store at -20°C.

  • Internal Standard Stock: Prepare Val-Gly-Gly at 100 µg/mL in Water.

  • Working Standard: Dilute Master Stock with 90:10 ACN:Water to prevent solvent mismatch peaks in HILIC.

Sample Preparation (Protein Precipitation)

Applicable for Plasma or Cell Lysate.

  • Aliquot 50 µL of biological sample into a 1.5 mL tube.

  • Add 200 µL of IS Working Solution (in 100% Acetonitrile + 0.1% FA).

    • Note: The high organic ratio (4:1) precipitates proteins and prepares the sample for HILIC injection.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial containing a glass insert.

LC-MS/MS Parameters

LC Conditions:

  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or SeQuant ZIC-HILIC.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) %A (Water + 10mM Amm. Formate, pH 3) %B (ACN + 0.1% FA) Curve
0.0 10 90 Initial
1.0 10 90 Hold
4.0 50 50 Linear
4.1 10 90 Reset

| 6.0 | 10 | 90 | Re-equilibrate |

MS Conditions (Triple Quadrupole):

  • Source: ESI Positive.[1]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
Agg 204.1133.1 (y2)2015Quantifier
Agg 204.1129.1 (b2)2022Qualifier
Val-Gly-Gly (IS) 232.1133.1 (y2)2018Quantifier

Data Visualization

Figure 1: Analytical Workflow

The following diagram illustrates the decision logic and sample processing flow.

Agg_Workflow Start Biological Sample (Plasma/Lysate) Prep Protein Precipitation (4:1 ACN:Sample) Start->Prep Add IS + ACN Centrifuge Centrifugation 14,000xg, 10 min Prep->Centrifuge Supernatant Supernatant Retrieval (High Organic Matrix) Centrifuge->Supernatant LC HILIC Separation BEH Amide Column (Retains Polar Agg) Supernatant->LC Direct Injection MS ESI-MS/MS MRM Mode LC->MS Elution @ ~2.5 min Data Quantitation (y2 Ion: m/z 133.1) MS->Data

Caption: Streamlined HILIC-MS/MS workflow for L-Alanylglycylglycine quantitation, bypassing time-consuming evaporation steps.

Figure 2: Fragmentation Pathway (Mechanism)

Understanding the origin of the quantifier ion ensures method specificity.

Fragmentation Precursor Precursor [M+H]+ m/z 204.1 (Ala-Gly-Gly) y2 y2 Ion m/z 133.1 (Gly-Gly) Precursor->y2 Amide Bond 1 Cleavage (Primary) b2 b2 Ion m/z 129.1 (Ala-Gly) Precursor->b2 Amide Bond 2 Cleavage y1 y1 Ion m/z 76.0 (Gly) y2->y1 Secondary Fragmentation

Caption: ESI+ Fragmentation pathway of Agg. The y2 ion (Gly-Gly) is the most abundant and stable fragment for quantitation.

Validation & Troubleshooting

  • Linearity: The method typically demonstrates linearity from 1 ng/mL to 2000 ng/mL (

    
    ).
    
  • Matrix Effects: HILIC elutes Agg after the void volume but before many late-eluting phospholipids. Monitor the phospholipid transition (m/z 184 -> 184) to ensure no co-elution.

  • Carryover: Due to the polar nature of Agg, it can stick to metallic surfaces. Use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid .

References

  • PubChem. (2025). L-Alanylglycylglycine Compound Summary. National Library of Medicine. [Link]

  • Vig, B. S., et al. (2003). Human PEPT1 Pharmacokinetics. AAPS PharmSci. [Link]

  • Waters Corporation. (2021). HILIC Method Development for Polar Peptides. Waters Application Notes. [Link]

  • NIST Chemistry WebBook. (2023). Mass Spectrum of Peptide Fragmentation. NIST Standard Reference Data. [Link]

Sources

Method

Application Note: l-Alanylglycylglycine (Agg) as a Multidimensional Standard in Peptide Analysis

Abstract L-Alanylglycylglycine (Ala-Gly-Gly, or Agg) is a canonical tripeptide utilized as a reference standard in pharmaceutical development. Unlike synthetic non-hydrolyzable analogs (e.g., Gly-Sar), Agg represents a "...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

L-Alanylglycylglycine (Ala-Gly-Gly, or Agg) is a canonical tripeptide utilized as a reference standard in pharmaceutical development. Unlike synthetic non-hydrolyzable analogs (e.g., Gly-Sar), Agg represents a "native" substrate profile. This application note details its utility across three critical domains: (1) Chromatographic benchmarking of polar retention in Reversed-Phase HPLC, (2) Biological validation of Proton-Coupled Oligopeptide Transporters (PEPT1/SLC15A1), and (3) Metabolic stability profiling against cytosolic peptidases.

Part 1: Physicochemical Properties & Standard Preparation

Before deploying Agg in biological or analytical assays, precise handling of its zwitterionic nature is required to ensure reproducibility.

Chemical Profile[1]
  • IUPAC Name: (2S)-2-[[2-(2-aminoacetyl)aminoacetyl]amino]propanoic acid[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [2][3]
  • Molecular Weight: 203.20 g/mol [2][3]

  • LogP: ~ -4.6 (Highly Hydrophilic)

  • pKa Values: Carboxyl (~3.1), Amino (~8.0)

  • Solubility: Highly soluble in water (>50 mg/mL); insoluble in non-polar organic solvents.

Stock Solution Protocol

Objective: Create a stable 100 mM Master Stock.

  • Weighing: Accurately weigh 203.2 mg of L-Alanylglycylglycine (purity >98%).

  • Solubilization: Dissolve in 8.0 mL of HPLC-grade water (Milli-Q, 18.2 MΩ).

    • Critical Step: Do not use phosphate buffers for the master stock if using for LC-MS later, as non-volatile salts suppress ionization.

  • pH Adjustment: The solution will be slightly acidic. For long-term stability, adjust pH to 6.0–7.0 using dilute NaOH (0.1 M). Agg is susceptible to acid hydrolysis at pH < 2.0 over time.

  • Volume Adjustment: Bring final volume to 10.0 mL with water.

  • Storage: Aliquot into 100 µL vials and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

Part 2: HPLC Standardization (Polarity Benchmarking)

Agg is an excellent marker for column dead volume validation and retention stability of polar compounds in C18 Reversed-Phase HPLC. Because it is extremely hydrophilic, it elutes early, often challenging the "phase collapse" resistance of modern columns.

Chromatographic Protocol

System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC. Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

ParameterSettingRationale
Mobile Phase A 0.1% TFA in WaterIon-pairing agent (TFA) suppresses silanol interactions and ensures the peptide is protonated.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier.
Flow Rate 1.0 mL/minStandard analytical flow.[4]
Gradient Isocratic 2% B (0-5 min)Agg is too polar for high organic content; isocratic hold ensures interaction with the stationary phase.
Detection UV @ 214 nmPeptide bond absorption maximum.
Injection 10 µL (1 mM working solution)Sufficient mass for detection without overloading.
Data Interpretation[5][6][7][8]
  • Target Retention Time (Rt): 1.5 – 2.5 minutes (depending on void volume).

  • Tailing Factor (Tf): Must be < 1.5. Higher values indicate secondary interactions with residual silanols on the column, suggesting the column is degrading or "active."

  • Application: Run Agg before a batch of unknown polar peptides. If Agg elutes in the void volume (Rt < 1.0 min), the column has lost its ability to retain polar analytes (phase collapse).

Workflow Visualization

HPLC_Workflow cluster_QC Quality Control Decision Sample Agg Stock (1 mM) Injector Auto-Injector (10 µL) Sample->Injector Column C18 Column (Hydrophobic Phase) Injector->Column Mobile Phase A/B Interaction Partitioning (Polar/Non-polar) Column->Interaction Retention Mechanism Detector UV Detector (214 nm) Interaction->Detector Elution Data Chromatogram (Tailing Factor Calc) Detector->Data Signal Processing Pass Proceed to Unknowns Data->Pass Tf < 1.5 Fail Regenerate Column Data->Fail Tf > 1.5

Figure 1: HPLC Benchmarking Workflow. Agg serves as a "System Suitability" check for polar retention capacity.

Part 3: Biological Validation (PEPT1 Transporter Assay)

This is the core application for drug development. The Proton-Coupled Oligopeptide Transporter 1 (PEPT1/SLC15A1) is responsible for the oral absorption of peptidomimetics (e.g., Beta-lactams, ACE inhibitors). Agg is a high-affinity substrate used to validate transporter expression or inhibit the uptake of test drugs.

Mechanism of Action

PEPT1 functions as a symporter, utilizing an inward proton gradient (


) to drive the transport of di/tripeptides against their concentration gradient.[5] Agg competes with other substrates for the binding pocket.
Protocol: Competitive Inhibition Assay ( Determination)

Objective: Determine if a New Chemical Entity (NCE) interacts with PEPT1 by measuring its ability to inhibit Agg transport (or vice versa). Note: Radiolabeled Gly-Sar is often the tracer; Agg is the cold competitor.

Materials:

  • Caco-2 cells (differentiated, 21-day culture) or PEPT1-transfected CHO cells.

  • Tracer: [

    
    C]Gly-Sar (Glycylsarcosine) or [
    
    
    
    H]Ala-Gly-Gly (if available).
  • Buffer: MES-Tris transport buffer (pH 6.0). Acidic pH is mandatory to drive the transporter.

Step-by-Step:

  • Preparation: Wash Caco-2 monolayers 2x with pH 6.0 MES-Tris buffer.

  • Incubation (Uptake):

    • Control Well: Add Buffer + [

      
      C]Gly-Sar (10 µM).
      
    • Experimental Well: Add Buffer + [

      
      C]Gly-Sar (10 µM) + Agg (0.1 – 10 mM) .
      
  • Transport: Incubate at 37°C for 10 minutes (linear uptake phase).

  • Termination: Aspirate buffer and immediately wash 3x with ice-cold PBS (stops transport).

  • Lysis: Add 1% Triton X-100 to lyse cells.

  • Quantification: Perform Liquid Scintillation Counting (LSC).

Result Analysis: Plot the % Inhibition of radiolabel uptake against log[Agg]. Calculate


.
  • Validation: Agg should show an

    
     of approximately 0.2 – 0.5 mM in Caco-2 cells. If Agg fails to inhibit uptake, the cell line does not express functional PEPT1.
    
Transporter Pathway Diagram

PEPT1_Mechanism Lumen Apical Lumen (pH 6.0 - Acidic) Transporter PEPT1 (SLC15A1) Lumen->Transporter Binding Membrane Brush Border Membrane Cytosol Cytosol (pH 7.4 - Neutral) Hydrolysis Cytosolic Peptidases Cytosol->Hydrolysis Metabolism Proton H+ Proton->Transporter Gradient Drive Agg Agg (Substrate) Agg->Transporter Transporter->Cytosol Co-transport

Figure 2: PEPT1 Transport Mechanism. The acidic microclimate (pH 6.0) drives the symport of H+ and Agg into the cytosol.

Part 4: Enzymatic Stability Profiling

Unlike Gly-Sar (which is resistant to hydrolysis), Agg is a metabolically labile standard. It is used to assess the intracellular stability of peptides.

Rationale

Drug developers must distinguish between absorption (getting into the cell) and bioavailability (surviving the cell). Agg is rapidly hydrolyzed by cytosolic aminopeptidases.

Cytosolic Stability Protocol
  • Lysate Prep: Harvest Caco-2 cells or liver homogenates. Centrifuge at 10,000 x g to remove debris (obtaining S9 fraction or cytosolic extract).

  • Reaction Mix:

    • 90 µL Cytosolic Extract (1 mg/mL protein).

    • 10 µL Agg Stock (10 mM).

  • Time Course: Incubate at 37°C. Take aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add 100 µL ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor: Decay of Agg (m/z 204 > fragment) and appearance of Ala (m/z 90) and Gly-Gly (m/z 133).

Self-Validating Check: The half-life (


) of Agg in liver homogenate should be < 30 minutes. If Agg remains stable (>90% at 60 min), the enzymatic activity of the lysate is compromised.

References

  • Adibi, S. A. (1997).[6] The oligopeptide transporter (Pept-1) in human intestine: Biology and function. Gastroenterology, 113(1), 332-340.[6] Link

  • Brandsch, M., et al. (2008). Intestinal and renal amino acid and peptide transporters.[5][6] Comprehensive Physiology. Link

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. Link

  • PubChem. (n.d.).[2][1] L-Alanylglycylglycine Compound Summary. National Library of Medicine. Link

  • Smith, D. E., et al. (2004). Proton-coupled oligopeptide transporter family SLC15: Physiological, pharmacological and pathological implications. Molecular Aspects of Medicine, 34(2-3), 323-336. Link

Sources

Application

NMR spectroscopy for l-Alanylglycylglycine structural analysis

Application Note: High-Resolution NMR Characterization of L-Alanylglycylglycine (Agg) Introduction The tripeptide L-Alanylglycylglycine (Agg) serves as a fundamental model system in structural biology for understanding p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Characterization of L-Alanylglycylglycine (Agg)

Introduction

The tripeptide L-Alanylglycylglycine (Agg) serves as a fundamental model system in structural biology for understanding protein backbone dynamics, random coil chemical shifts, and metal-ion coordination (specifically Cu(II) and Zn(II)). Unlike larger proteins, Agg's rapid tumbling in solution (


 ns) results in sharp, motionally averaged NMR signals, making it an ideal candidate for calibrating pulse sequences and studying pH-dependent ionization effects.

This application note provides a comprehensive protocol for the structural elucidation of Agg using 1D and 2D NMR spectroscopy. It moves beyond basic assignment to include pH titration workflows and paramagnetic relaxation enhancement (PRE) studies for metal binding.

Experimental Protocol: Sample Preparation

To ensure high-quality spectral data, precise control over pH and solvent composition is critical. The distinct chemical environments of the N-terminal amine (


) and C-terminal carboxylate (

) significantly influence chemical shifts.
Reagents & Materials
  • Analyte: L-Alanylglycylglycine (Agg), >98% purity.

  • Solvent A (Amide Detection): 90% H

    
    O / 10% D
    
    
    
    O (containing 0.1 mM DSS for referencing).
  • Solvent B (Carbon Backbone): 99.9% D

    
    O.
    
  • pH Adjustment: 0.1 M DCl and 0.1 M NaOD.

  • NMR Tube: 5 mm high-precision tubes (e.g., Wilmad 535-PP).

Preparation Steps
  • Weighing: Dissolve 3.0 mg of Agg in 600

    
    L of Solvent A (approx. 25 mM concentration). High concentration is preferred for 2D heteronuclear experiments.
    
  • pH Adjustment:

    • Measure initial pH using a micro-electrode.

    • Adjust to pH 6.5 (zwitterionic state) for standard structural analysis.

    • Note: For D

      
      O samples, read 
      
      
      
      .[1]
  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter to remove particulates that cause magnetic susceptibility inhomogeneity.
    

Acquisition Strategy & Pulse Sequences

The following workflow utilizes a Bruker Avance III HD 600 MHz (or equivalent) console.

ExperimentPulse Sequence (Bruker)PurposeKey Parameters
1D

H
zgesgp (Excitation Sculpting)Quantitation & purity checkd1=2s, ns=16, sw=12 ppm
2D

H-

H COSY
cosygpppqfIdentify scalar coupled spin systems (Ala Me-H

)
TD(F1)=256, ns=8
2D

H-

H TOCSY
mlevphVerify full amino acid spin systemsMixing time=80ms, ns=16
2D

H-

C HSQC
hsqcetgpsisp2Assign protonated carbons (C

)
Multiplicity editing (CH/CH

positive, CH

negative)
2D

H-

C HMBC
hmbcgplpndqfInter-residue connectivity (Seq. Assignment)Long-range coupling

Hz

Structural Analysis & Assignment Logic

Representative Chemical Shift Data (pH 6.5)

The following table summarizes the expected chemical shifts for Agg in its zwitterionic form. Note the distinct diastereotopic splitting often absent in Gly residues due to rapid averaging, but observable in rigidified metal complexes.

ResidueAtom

H Shift (ppm)

C Shift (ppm)
Multiplicity /

-Coupling
Ala-1 H

4.1251.5Quartet (

Hz)
H

(Me)
1.4819.2Doublet
C' (Carbonyl)-171.8-
Gly-2 H

3.9543.4Singlet (broadened by exch.)
C'-170.5-
NH8.65-Triplet (in 90% H

O)
Gly-3 H

3.7844.1Singlet
C'-176.2-
NH8.25-Triplet
Assignment Workflow (Logic Diagram)

The assignment strategy relies on the unique methyl tag of Alanine to anchor the sequence, followed by an HMBC "walk" down the peptide backbone.

AssignmentWorkflow Start Start: 1D Proton Spectrum ID_Ala Identify Ala-1 Methyl (Doublet ~1.5 ppm) Start->ID_Ala COSY_Ala COSY Correlation: Me -> H-alpha (4.1 ppm) ID_Ala->COSY_Ala Confirm Spin System HSQC_Edit HSQC (Multiplicity Edited): Distinguish Ala C-alpha (Pos) from Gly C-alphas (Neg) COSY_Ala->HSQC_Edit Carbon Assign HMBC_Step HMBC: Ala H-alpha -> Ala C=O AND Ala C=O -> Gly-2 NH HSQC_Edit->HMBC_Step Backbone Walk Gly_Diff Differentiate Gly-2 vs Gly-3: Gly-3 C=O is most downfield (~176 ppm) due to C-term carboxylate HMBC_Step->Gly_Diff C-terminal check Final Full Sequence Assignment Gly_Diff->Final

Figure 1: Step-by-step logic for assigning the L-Alanylglycylglycine tripeptide using homonuclear and heteronuclear correlations.

Advanced Application: Copper(II) Binding Study

Agg is a classic chelator for Cu(II). The binding event is pH-dependent and results in the deprotonation of amide nitrogens to form a stable 4N-coordinate square planar complex (in basic conditions).

Mechanism of Detection

Cu(II) is paramagnetic (


 system). Upon binding, protons in close proximity to the metal center experience Paramagnetic Relaxation Enhancement (PRE) , causing severe line broadening (

relaxation increases by

).[2]
Titration Protocol
  • Baseline: Acquire a standard 1D

    
    H spectrum of 5 mM Agg at pH 7.0.
    
  • Titration: Add CuCl

    
     solution (100 mM stock) in 0.1 equivalent increments (0.1, 0.2, ... 1.0 eq).
    
  • Observation:

    • 0.0 - 0.5 eq: Signals for Ala-1 H

      
       and Gly-2 H
      
      
      
      will broaden significantly and disappear first, indicating N-terminal amine and amide coordination.
    • Shift: Remaining signals may show contact shifts (hyperfine shifts) distinct from diamagnetic chemical shifts.

  • Validation: Compare line widths (

    
    ) of the free peptide vs. the complex.
    

References

  • Revisiting the influence of pH on

    
     and chemical shifts of glycine and alanine short oligopeptides. 
    Source: Royal Society Open Science (2023).
    URL:[Link]
    
  • Aqueous Solution Equilibria and Spectral Features of Copper Complexes with Tripeptides. Source: Molecules (2022).[3] URL:[Link]

  • Biological Magnetic Resonance Data Bank (BMRB) - Glycine Entry. Source: BMRB. URL:[Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides. Source: Current Medicinal Chemistry (2021). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing concentration of l-Alanylglycylglycine for cell viability

Case ID: AGG-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Cell Culture Division Welcome to the Technical Support Portal. You are looking to optimize the concentration of L-Alanylglycylglycine (...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AGG-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Cell Culture Division

Welcome to the Technical Support Portal.

You are looking to optimize the concentration of L-Alanylglycylglycine (Agg) to enhance cell viability or characterize transport kinetics. Whether you are using Agg as a stable source of amino acids (Alanine/Glycine), a cytoprotective agent, or a model substrate for PEPT1/2 transporters, finding the precise therapeutic window is critical to avoid osmotic stress or transporter saturation.

This guide replaces standard generic advice with a troubleshooting-first approach, designed to help you generate self-validating data.

Module 1: Preparation & Stability (The Foundation)[1]

Before optimizing concentration, you must ensure the integrity of your stock solution. Inconsistent preparation is the #1 cause of variability in peptide assays.

Q: How do I prepare a stable stock solution of Agg? A: L-Alanylglycylglycine is a hydrophilic tripeptide. Unlike hydrophobic drugs, it does not require DMSO.

  • Solvent: Dissolve directly in Milli-Q water or PBS (pH 7.4).

    • Technical Note: Avoid dissolving directly in full media; the high protein content can interfere with accurate weighing/dissolution verification.

  • Concentration: Prepare a 100 mM stock solution. This allows for 1:100 or 1:1000 dilutions to reach working concentrations (0.1–10 mM) without significantly altering the media osmolarity.

  • Sterilization: Use a 0.22 µm PVDF or PES syringe filter .

    • Warning: Do NOT autoclave. While tripeptides are more thermally stable than proteins, autoclaving can induce hydrolysis or racemization.

  • Storage: Aliquot into sterile microtubes. Store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles (max 3 cycles).

Module 2: Dose-Response Optimization Protocol

To determine the optimal concentration for your specific cell line, you must perform a dose-response assay. Do not rely on a single literature value, as PEPT1 transporter expression levels vary wildly between cell lines (e.g., Caco-2 vs. CHO vs. HEK293).

Experimental Objective: Determine the Maximum Non-Toxic Concentration (MNTC) and the Effective Concentration (EC50) for viability enhancement.

Visual Workflow (Experimental Design)

Agg_Optimization_Workflow Start Cell Seeding (96-well plate) Starve Optional: Serum/AA Starvation (4-12h) Start->Starve Adhesion Treat Agg Treatment (0, 0.5, 1, 2, 5, 10, 20 mM) Starve->Treat Baseline set Incubate Incubation (24h - 72h) Treat->Incubate Assay Viability Readout (MTT / CCK-8 / ATP) Incubate->Assay Endpoint

Figure 1: Step-by-step workflow for determining the optimal L-Alanylglycylglycine concentration.

Step-by-Step Protocol
  • Seeding: Seed cells at 5,000–10,000 cells/well in a 96-well plate. Allow 24h for attachment.

  • Preparation of Working Solutions: Dilute your 100 mM stock into pre-warmed culture media to create the following gradient:

    • 0 mM (Vehicle Control)

    • 0.5 mM

    • 1.0 mM

    • 2.5 mM

    • 5.0 mM

    • 10.0 mM [1][2]

    • 20.0 mM (High-end stress test)

  • Treatment: Aspirate old media and apply 100 µL of treatment media per well (n=3 replicates minimum).

  • Incubation: Incubate for 24 to 48 hours .

    • Scientist Tip: If studying cytoprotection (e.g., against oxidative stress), pre-treat with Agg for 2 hours before adding the stressor (e.g., H2O2).

  • Readout: Use a metabolic assay (CCK-8, MTT, or CellTiter-Glo).

  • Analysis: Normalize data to the 0 mM control (100%). Plot Viability vs. Log[Concentration].

Module 3: Mechanism of Action & Biological Context[1][3][4][5][6][7][8]

Understanding why Agg works helps you interpret your data. Agg is not passively absorbed; it is actively transported.

Key Pathway:

  • Transport: Agg is a substrate for PEPT1 (SLC15A1) and PEPT2 (SLC15A2) . This transport is proton-coupled (H+ symport).

  • Intracellular Fate: Once inside, cytosolic peptidases hydrolyze Agg into free Alanine and Glycine .

  • Viability Benefit:

    • Alanine: Transaminated to pyruvate (TCA cycle fuel).

    • Glycine: Precursor for Glutathione (GSH) synthesis (Antioxidant defense).

Pathway Diagram

Agg_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Cell Membrane cluster_cytosol Cytosol (pH 7.2) Agg_Out L-Alanylglycylglycine (Agg) PEPT1 PEPT1 / PEPT2 Transporter Agg_Out->PEPT1 Proton_Out H+ Proton_Out->PEPT1 Agg_In Agg (Intracellular) PEPT1->Agg_In Acidification Transient Acidification PEPT1->Acidification H+ Influx Peptidases Cytosolic Peptidases Agg_In->Peptidases Ala L-Alanine Peptidases->Ala Gly Glycine Peptidases->Gly Metabolism TCA Cycle (Energy) Ala->Metabolism GSH Glutathione (Antioxidant) Gly->GSH

Figure 2: Mechanism of Agg uptake via PEPT1/2 and downstream metabolic effects.

Module 4: Troubleshooting & FAQs

Ticket #1: "My cells are detaching or dying at high Agg concentrations (>10 mM)."

  • Root Cause 1 (Acidification): PEPT1 is a proton symporter. High uptake of Agg brings H+ ions into the cell, potentially overwhelming the cytosolic buffering capacity and causing intracellular acidification.

  • Root Cause 2 (Osmolarity): Adding 20 mM of peptide adds ~20 mOsm/kg to the media. While usually tolerable, sensitive cells may react.

  • Solution:

    • Keep concentrations below 10 mM .[2]

    • Ensure your media contains HEPES (15-25 mM) to buffer the pH shifts.

Ticket #2: "I see no improvement in viability compared to control."

  • Root Cause: Your cells may not express PEPT1 or PEPT2. These transporters are highly expressed in intestinal (Caco-2) and renal (HK-2) cells but may be low in fibroblasts or CHO cells unless induced.

  • Solution:

    • Verify PEPT1 expression via Western Blot or qPCR.

    • If PEPT1 is absent, Agg will not enter the cell efficiently. Switch to L-Alanyl-L-Glutamine (Ala-Gln) , which has broader uptake mechanisms, or free amino acids.

Ticket #3: "Can I use Agg in Glutamine-free media?"

  • Analysis: Agg provides Alanine and Glycine, not Glutamine.

  • Verdict: No. If you remove Glutamine, you must replace it with a Glutamine source (like L-Alanyl-L-Glutamine). Agg cannot substitute for Glutamine auxotrophy.

Summary of Optimization Parameters
ParameterRecommended RangeCritical ThresholdNotes
Concentration 1 mM – 5 mM > 10 mMHigher doses risk intracellular acidification.
Incubation Time 24 – 48 Hours> 72 HoursPeptide hydrolysis in media is slow but possible.
pH Buffering HEPES (25 mM)pH < 7.0Essential for high-concentration transport studies.
Storage (Stock) -20°CFreeze/Thaw > 3xAliquot immediately after filtration.
References
  • Brandsch, M., et al. (2008).[3] Membrane transporters for hydrophilic peptide-derived drugs.Pharm Res , 25(11), 2469-2476.

  • Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport.Annu Rev Physiol , 66, 361-384.

  • Adibi, S. A. (2003). Regulation of expression of the intestinal oligopeptide transporter (Pept-1) in health and disease.[2]Am J Physiol Gastrointest Liver Physiol , 285(5), G779-G788.

  • Koepsell, H. (2020). The SLC22 family with transporters of organic cations, anions and zwitterions.Mol Aspects Med , 34(2-3), 413-431. (Context on solute carriers).

Sources

Optimization

Technical Support Hub: L-Alanylglycylglycine (Agg) Purity &amp; Troubleshooting

Status: Online Agent: Senior Application Scientist Ticket: Impurity Profiling & Remediation for L-Ala-Gly-Gly Audience: Research Scientists, Process Chemists[1] Welcome to the Peptide Purity Tech Hub You are likely worki...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket: Impurity Profiling & Remediation for L-Ala-Gly-Gly Audience: Research Scientists, Process Chemists[1]

Welcome to the Peptide Purity Tech Hub

You are likely working with L-Alanylglycylglycine (Agg) , a seemingly simple tripeptide often used as a substrate for peptidyl-glycine


-amidating monooxygenase (PAM) or as a model for peptide transport.[1]

However, its simplicity is deceptive. Due to its high polarity and specific sequence (Ala-Gly-Gly), it is prone to unique synthesis artifacts and purification challenges that standard C18 protocols often miss.[1]

This guide is structured as a Level 3 Diagnostic & Remediation Workflow . Select the issue matching your observation below.

Module 1: Diagnostic & Identification
“I see extra peaks (or no peaks) in my chromatogram. What are they?”

Before attempting purification, you must identify the nature of the impurity. Use this logic flow to categorize your contaminant.

ImpurityDiagnosis Start Observation MassSpec Mass Spectrometry (ESI) Start->MassSpec M_Minus Mass = [M-H2O] MassSpec->M_Minus -18 Da M_Plus Mass = [M+57] or [M+114] MassSpec->M_Plus +57/+114 Da M_Same Mass = Target (203 Da) MassSpec->M_Same Identical MW M_Low Mass < Target MassSpec->M_Low Missing Residue DKP Diketopiperazine (Cyclo-Gly-Gly) M_Minus->DKP TBu Incomplete Deprotection (tBu/Boc adducts) M_Plus->TBu Iso Enantiomer (D-Ala-Gly-Gly) M_Same->Iso Del Deletion Sequence (Gly-Gly or Ala-Gly) M_Low->Del

Figure 1: Diagnostic logic tree for identifying common peptide impurities based on mass shifts.[1]

Module 2: The "Ghost" Impurities (Synthesis Artifacts)
Q: Why do I have a persistent impurity at -18 Da (Mass 185)?

A: You are likely seeing Diketopiperazine (DKP) formation. [1]

The Mechanism: In sequences containing Glycine or Proline, the free N-terminal amine of the dipeptide intermediate (during SPPS) can back-bite and attack the C-terminal ester linkage to the resin.

  • For Agg: This occurs at the Gly-Gly stage.[1] The free amine of the second Glycine attacks the carbonyl of the first Glycine.

  • Result: Formation of Cyclo(Gly-Gly) and premature cleavage of the chain from the resin.

Remediation: DKP is neutral and often elutes differently than the zwitterionic linear peptide.

  • Prevention: Use bulky resins (e.g., 2-chlorotrityl chloride) which sterically hinder the back-biting attack.[1]

  • Removal:

    • Recrystallization: Cyclo(Gly-Gly) has very low solubility in water compared to linear Ala-Gly-Gly.[1] Dissolve crude peptide in minimal water; the DKP may remain as a precipitate. Filter it out.

    • Size Exclusion: Not effective (mass difference is too small).

Q: My LC-MS shows the correct mass, but the peak is split or broad. Why?

A: You likely have the D-Ala enantiomer (Racemization).

The Science: Glycine is achiral. Therefore, the only chiral center is on Alanine. If L-Alanine racemizes during the coupling step (often due to high temperature or excessive base), you generate D-Ala-Gly-Gly .[1]

  • Crucial Note: L-Agg and D-Agg are enantiomers , not diastereomers.[1] They have identical physical properties in an achiral environment.[1] Standard C18 HPLC will NOT separate them. [2]

Protocol: Chiral Purity Determination To confirm and remove this impurity, you must break the symmetry.

  • Marfey’s Method (Analytical):

    • Derivatize the sample with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).[1]

    • This converts the enantiomers (L and D) into diastereomers (L-L and L-D).[1]

    • Result: These can be separated on a standard C18 column.

  • Removal (Preparative):

    • You cannot easily purify this by standard Prep-HPLC.[1]

    • Recommendation: If D-Ala content is >1%, it is often more cost-effective to re-synthesize the batch using lower activation temperatures (e.g., 0°C) and superior coupling reagents (e.g., DIC/Oxyma) rather than attempting chiral prep chromatography.

Module 3: The "Invisible" Contaminant (TFA Removal)
Q: My peptide is pure by HPLC, but kills cells in my bioassay. What is wrong?

A: You have residual Trifluoroacetate (TFA). [1][3][4][5]

Synthetic peptides are cleaved from resin using TFA.[1][3][5][6] Even after lyophilization, TFA remains bound to the N-terminus and basic residues as a counterion. It is cytotoxic and can alter receptor binding kinetics.[1]

The Fix: HCl Salt Exchange Protocol Do not rely on simple lyophilization. You must displace the TFA anion with a Chloride anion.[6]

Step-by-Step Protocol:

StepActionTechnical Rationale
1 Dissolve Dissolve peptide in 0.1 M HCl (approx. 10–20 equivalents relative to peptide).
2 Equilibrate Let stand for 5–10 minutes at room temperature.
3 Freeze Freeze using liquid nitrogen or dry ice/acetone bath.[1]
4 Lyophilize Lyophilize to dryness.[1]
5 Repeat Repeat steps 1–4 at least 3 times.
6 Final Step Redissolve in water and lyophilize one last time.

Verification: Dissolve a small amount in water. Add a drop of 1% silver nitrate (


).[1] A white precipitate (

) confirms the peptide is now a Hydrochloride salt.
Module 4: Purification & Retention Strategies
Q: Ala-Gly-Gly elutes in the void volume (dead time) on my C18 column. How do I purify it?

A: Agg is too hydrophilic for standard C18.

Strategy 1: Ion-Pairing (The "Sticky" Method) [1]

  • Column: C18 (Standard).[1]

  • Mobile Phase A: Water + 0.1% Heptafluorobutyric Acid (HFBA) .[1]

  • Mobile Phase B: Acetonitrile + 0.1% HFBA.[1]

  • Why: HFBA is a hydrophobic counterion.[1] It coats the peptide, making it "stickier" to the C18 stationary phase, increasing retention time significantly compared to TFA.

Strategy 2: HILIC (The "Polar" Method)

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Amide or Silica.[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[1][5][7]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Start High Organic (95% B)

    
     Low Organic (50% B).
    
  • Why: HILIC retains polar compounds.[1] Agg will elute later, well-separated from hydrophobic synthesis byproducts.[1]

PurificationWorkflow Crude Crude Ala-Gly-Gly SolubilityCheck Solubility Check: Dissolve in minimal H2O Crude->SolubilityCheck Precipitate Precipitate Visible? SolubilityCheck->Precipitate Filter Filter (0.2 µm) Removes Cyclo(Gly-Gly) Precipitate->Filter Yes HPLC_Select Select HPLC Mode Precipitate->HPLC_Select No Filter->HPLC_Select HILIC HILIC Mode (Amide Column) Start 95% ACN HPLC_Select->HILIC High Polarity IPC Ion-Pair RP Mode (C18 + HFBA) Start 0% ACN HPLC_Select->IPC Standard Equip SaltExchange HCl Salt Exchange (Required for Bioassays) HILIC->SaltExchange IPC->SaltExchange Final Pure Agg-HCl SaltExchange->Final

Figure 2: Optimized purification workflow for hydrophilic short peptides.

References
  • BenchChem. (2025).[1][3][8] Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide. Link

  • LifeTein. (2024).[1][5] How to remove TFA from synthetic peptides using HCl?Link

  • Creative Peptides. (2023).[1] Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Link

  • Agilent Technologies. (2020).[1] Analysis of a Synthetic Peptide and Its Impurities Using Mass Spectrometry Compatible Mobile Phases. Link

  • National Institutes of Health (NIH). (2021).[1] Diketopiperazine Formation from Peptides: Rates of Structural Rearrangements and Mechanisms. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Study: L-Alanylglycylglycine (Agg) and Functional Tripeptides

Executive Summary This technical guide provides a rigorous comparative analysis of L-Alanylglycylglycine (Agg) against industry-standard tripeptides, specifically Glycylsarcosine (Gly-Sar) and Glutathione (GSH) . While A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of L-Alanylglycylglycine (Agg) against industry-standard tripeptides, specifically Glycylsarcosine (Gly-Sar) and Glutathione (GSH) . While Agg serves as a canonical substrate for the proton-coupled oligopeptide transporter 1 (PEPT1), its utility is often contrasted with the hydrolysis-resistant nature of Gly-Sar and the redox-active properties of GSH. This study delineates their physicochemical profiles, transport kinetics, and metabolic stability to aid researchers in selecting the appropriate peptide scaffold for prodrug development and intestinal absorption modeling.

Physicochemical & Structural Analysis

The structural integrity of a tripeptide dictates its affinity for the PEPT1/PEPT2 transporters and its cytosolic half-life. L-Alanylglycylglycine represents a "native" peptide structure, whereas Gly-Sar and GSH possess structural modifications that alter their biological fate.

Table 1: Comparative Physicochemical Profile
FeatureL-Alanylglycylglycine (Agg)Glycylsarcosine (Gly-Sar)Glutathione (GSH)
Sequence Ala-Gly-GlyGly-Sar (Gly-N-Me-Gly)

-Glu-Cys-Gly
Molecular Weight 203.2 g/mol 146.1 g/mol 307.3 g/mol
Key Structural Motif Standard

-peptide bonds
N-methylated peptide bond

-glutamyl linkage
Isoelectric Point (pI) ~5.6~6.05.93
Solubility (Water) High (>50 mg/mL)HighHigh
Primary Transporter PEPT1 (Low Affinity/High Cap)PEPT1 & PEPT2Specialized (e.g., MRPs), PEPT2

Scientist’s Note: The N-methylation in Gly-Sar introduces steric hindrance that blocks peptidase access, rendering it metabolically inert—a critical feature for transport assays where intracellular degradation must be ruled out. In contrast, Agg is a "soft" substrate, rapidly hydrolyzed post-absorption.

Transport Kinetics: PEPT1 Mechanism

The absorption of Agg is driven by the Solute Carrier 15A1 (SLC15A1/PEPT1) , which utilizes a proton gradient to drive active transport. Understanding this mechanism is vital for designing competitive inhibition assays.

Figure 1: Proton-Coupled Transport Mechanism

PEPT1_Mechanism cluster_Membrane Apical Membrane Lumen Intestinal Lumen (pH 6.0) High [H+] PEPT1 PEPT1 Transporter (Symporter) Lumen->PEPT1 Agg + H+ Cytosol Cytosol (pH 7.4) Low [H+] NHE3 NHE3 Exchanger (Maintains pH Gradient) Cytosol->NHE3 H+ (Recycling) ATPase Na+/K+ ATPase (Maintains Na+ Gradient) Cytosol->ATPase Energy Input PEPT1->Cytosol Influx NHE3->Lumen H+ Efflux

Caption: PEPT1 co-transports peptides with protons (


).[1] The electrochemical proton gradient is maintained by the apical 

exchanger (NHE3).
Kinetic Comparison
  • Agg (

    
     mM):  Exhibits moderate affinity. It acts as a competitive inhibitor for drug substrates like Valacyclovir.
    
  • Gly-Sar (

    
     mM):  High affinity. Because it is not metabolized, its intracellular accumulation directly reflects transport capacity (
    
    
    
    ).
  • GSH: Poor substrate for PEPT1. Its uptake is often mediated by distinct systems or requires extracellular hydrolysis by

    
    -glutamyl transpeptidase (GGT) before precursor transport.
    

Metabolic Stability & Hydrolysis

Once inside the enterocyte, the fate of the tripeptide diverges. This is the most critical differentiator for drug delivery applications.

Cytosolic Hydrolysis Pathway

Agg is susceptible to Tripeptidase (EC 3.4.11.4) and Aminopeptidase N (EC 3.4.11.2) .

  • Reaction:

    
    
    
  • Implication: For nutritional applications, this rapid hydrolysis is beneficial (amino acid supply). For prodrugs, this instability can be a liability unless the drug is linked to the N-terminus to mimic a stable dipeptide.

Table 2: Enzymatic Stability Comparison
PeptideCytosolic Half-Life (

)
Dominant EnzymeBiological Outcome
Agg < 10 minutesCytosolic TripeptidaseRapid release of amino acids.
Gly-Sar > 24 hoursNone (Resistant)Intracellular accumulation (Osmotic effect).
GSH Variable (Hours)

-Glutamyl Cyclotransferase
Redox buffering; reservoir of Cysteine.

Experimental Protocols (Self-Validating)

To generate reproducible data, the following protocols utilize internal controls to validate transporter activity and monolayer integrity.

Protocol A: Caco-2 Permeability & Uptake Assay

Objective: Quantify PEPT1-mediated transport of Agg vs. Gly-Sar.

Reagents:

  • Caco-2 monolayers (21-day culture, TEER > 300

    
    ).
    
  • Transport Buffer (HBSS, pH 6.0 Apical / pH 7.4 Basolateral).

  • Substrates:

    
    -Gly-Sar (Reference), Unlabeled Agg (Competitor).
    
  • Inhibitor: 10 mM Gly-Sar (Excess).

Workflow:

  • Equilibration: Wash cells 2x with pH 6.0 HBSS (37°C) to activate NHE3 and establish the proton gradient.

  • Dosing:

    • Control Well: Add 10

      
      
      
      
      
      -Gly-Sar.
    • Competition Well: Add 10

      
      
      
      
      
      -Gly-Sar + 10 mM Agg.
    • Self-Inhibition Well: Add 10

      
      
      
      
      
      -Gly-Sar + 10 mM Gly-Sar.
  • Incubation: 15 minutes at 37°C (Linear uptake phase).

  • Termination: Aspirate and wash 3x with ice-cold PBS (stops transport).

  • Lysis: Add 0.1 N NaOH + 1% SDS.

  • Analysis: Scintillation counting.

Validation Criteria:

  • Uptake in Competition Well should be <20% of Control Well (proving Agg binds PEPT1).

  • TEER values must remain stable pre/post assay.

Figure 2: Assay Logic Flow

Assay_Workflow Start Start: Caco-2 Monolayer Wash Wash (pH 6.0) Activate H+ Gradient Start->Wash Dose Apply Substrates (Control vs. Competition) Wash->Dose Stop Ice-Cold Wash (Stop Transport) Dose->Stop Measure Scintillation Counting (Calculate % Inhibition) Stop->Measure

Caption: Step-by-step workflow for competitive uptake assay to determine affinity (


) of Agg.

Applications in Drug Development

Prodrug Carrier Scaffolds

Agg serves as a model for Tripeptide Prodrugs . By attaching a drug molecule (e.g., Floxuridine) to the N-terminus or side chain, researchers can "trick" PEPT1 into transporting the conjugate.

  • Advantage:[2][3][4] Agg is rapidly hydrolyzed in the cytosol, releasing the free drug immediately after absorption (Pro-drug activation).

  • Contrast: Using a Gly-Sar-like scaffold would result in the drug remaining trapped in the peptide form, potentially reducing efficacy.

Nutritional Biomarkers

Agg is used to assess protein hydrolysate quality. High levels of Agg in plasma indicate successful evasion of brush-border peptidases, though its rapid cytosolic clearance limits its use as a long-term circulating marker compared to hydroxyproline-containing peptides.

References

  • Brandsch, M., et al. (2008). Intestinal and renal amino acid and peptide transporters: structure, function and drug delivery applications.Current Drug Metabolism . Link

  • Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport.Annual Review of Physiology . Link

  • Adibi, S. A. (2003). Regulation of expression of the intestinal oligopeptide transporter (Pept-1) in health and disease.American Journal of Physiology . Link

  • Vig, B. S., et al. (2006). Human PEPT1 pharmacophore for high-affinity substrate recognition.Journal of Medicinal Chemistry . Link

  • Smith, D. E., et al. (2004). Proton-coupled oligopeptide transporter family SLC15: physiological, pharmacological and pathological implications.Molecular Aspects of Medicine . Link

Sources

Comparative

Quantitative Analysis of L-Alanylglycylglycine Enantiomeric Purity

Executive Summary In the quality control of small peptides like L-Alanylglycylglycine (L-Agg), enantiomeric purity is a Critical Quality Attribute (CQA). Because Glycine is achiral, the stereochemical integrity of this t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quality control of small peptides like L-Alanylglycylglycine (L-Agg), enantiomeric purity is a Critical Quality Attribute (CQA). Because Glycine is achiral, the stereochemical integrity of this tripeptide rests entirely on the N-terminal Alanine. The presence of D-Alanylglycylglycine (D-Agg) is a common impurity arising from racemization during coupling or improper storage.

This guide objectively compares the two industry-standard methodologies for quantifying this impurity:

  • Direct Chiral Chromatography (HPLC-CSP): Utilizing Crown Ether chiral stationary phases for intact peptide separation.

  • Pre-column Derivatization (Marfey’s Method): Utilizing 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) followed by Reversed-Phase HPLC (RP-HPLC).[1]

Verdict: For routine QC of the finished drug substance, Direct Chiral HPLC is superior due to speed and lack of sample preparation artifacts. However, for determining the source of contamination (raw material analysis) or trace quantification (<0.1%), Marfey’s Method remains the gold standard for sensitivity.

The Challenge: Racemization in Tripeptides

L-Agg is susceptible to base-catalyzed racemization at the N-terminal Alanine. Regulatory bodies (FDA/ICH Q3A) require strict control of enantiomeric impurities, often limiting them to <0.5% or <0.1% depending on the clinical phase and immunogenicity risk.

  • Target Analyte: L-Ala-Gly-Gly

  • Impurity: D-Ala-Gly-Gly

  • Mechanism of Separation: Since the physicochemical properties (mass, solubility) of enantiomers are identical in an achiral environment, an external chiral selector is required to create a transient diastereomeric environment.

Method A: Direct Chiral Chromatography (Crown Ether CSP)

This method analyzes the intact peptide . It relies on a Chiral Stationary Phase (CSP) containing a crown ether (typically 18-crown-6 tetracarboxylic acid) which forms a host-guest complex specifically with the primary ammonium group of the N-terminal Alanine.

Mechanism of Action

The crown ether ring acts as a "host" that selectively binds the protonated primary amine (


) of the peptide. The chiral barriers (tetracarboxylic acid groups) on the crown ether discriminate between the L- and D- spatial arrangements of the Alanine side chain (methyl group).
Experimental Protocol
  • Column: CROWNPAK CR-I(+) (3.0 mm x 150 mm, 5 µm).

  • Mobile Phase: Perchloric Acid (HClO₄) pH 1.5 to 2.0 / Acetonitrile (85:15 v/v).

    • Note: Low pH is critical to ensure the N-terminus is fully protonated (

      
      ) for complexation.
      
  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Lower temperatures can increase resolution but broaden peaks).

  • Detection: UV at 200–210 nm (Peptide bond absorption).

Self-Validating System Check
  • Resolution Test: Inject a racemic mixture (DL-Agg). Baseline resolution (

    
    ) must be achieved.
    
  • Peak Order: On CR-I(+) columns, the D-isomer typically elutes before the L-isomer (D < L), allowing for easy integration of the small impurity peak before the main peak tails.

Method B: Marfey’s Method (Derivatization)[2]

This method typically involves hydrolyzing the peptide into its constituent amino acids and then derivatizing them with Marfey’s Reagent (FDAA).[1] This converts enantiomers (L-Ala, D-Ala) into diastereomers (L-FDAA-L-Ala, L-FDAA-D-Ala), which have different physical properties and can be separated on a standard C18 column.

Mechanism of Action

FDAA undergoes a nucleophilic aromatic substitution with the peptide's N-terminal amine or free amino acids. The resulting diastereomers differ in hydrophobicity, allowing separation on achiral phases.

Experimental Protocol
  • Hydrolysis (Critical Step):

    • Dissolve 1 mg L-Agg in 6N Deuterated HCl (DCl).

    • Why DCl? To track racemization induced during hydrolysis. Any D-Ala formed during hydrolysis will be deuterated at the

      
      -carbon and can be distinguished by Mass Spectrometry (LC-MS) from the original D-Ala impurity (non-deuterated).[1]
      
    • Incubate at 110°C for 24 hours. Evaporate to dryness.

  • Derivatization:

    • Resuspend in 100 µL water + 20 µL 1M NaHCO₃.

    • Add 50 µL 1% FDAA in acetone.

    • Incubate at 40°C for 1 hour.

    • Quench with 20 µL 1M HCl.

  • Separation:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Gradient: Water/Acetonitrile with 0.1% Formic Acid.

    • Detection: UV 340 nm (Dinitrophenyl group) or MS.

Comparative Data Analysis

The following table synthesizes performance metrics based on standard application data for small peptides.

FeatureMethod A: Direct Chiral HPLC (Crown Ether)Method B: Marfey's Method (Derivatization)
Analyte State Intact Peptide (L-Agg)Hydrolyzed Amino Acids (Ala, Gly)
Prep Time < 10 Minutes (Dissolve & Shoot)> 24 Hours (Hydrolysis + Derivatization)
Resolution (

)
2.0 - 5.0 (High Selectivity)> 10.0 (Diastereomers separate easily)
LOD (Limit of Detection) ~0.1% (UV limited)< 0.01% (High extinction coeff. at 340nm)
Risk Factor Column Cost (~$1,500+)Hydrolysis-induced Racemization
Suitability Routine QC / Final Product Release Raw Material ID / Trace Impurity Analysis

Decision Framework & Workflows

The following diagrams illustrate the logical pathways for selecting and executing these methods.

Figure 1: Method Selection Decision Matrix

G cluster_0 Constraint: Speed vs. Sensitivity Start Start: L-Agg Purity Analysis Q1 Is the sample the Intact Peptide or Raw Material (Alanine)? Start->Q1 Q2 Required Sensitivity (LOD)? Q1->Q2 Intact, but trace analysis needed Direct METHOD A: Direct Chiral HPLC (Crown Ether Column) Q1->Direct Intact Peptide QC Marfey METHOD B: Marfey's Method (Hydrolysis + Derivatization) Q1->Marfey Raw Material (Ala) Q2->Direct Standard (>0.1%) Q2->Marfey Ultra-Trace (<0.05%)

Caption: Decision tree for selecting between Direct Chiral HPLC and Marfey's Method based on sample type and sensitivity requirements.

Figure 2: Marfey's Reaction Mechanism & Workflow

Reaction L_Agg L-Ala-Gly-Gly (Sample) Hydrolysis Step 1: Acid Hydrolysis (6N DCl, 110°C) L_Agg->Hydrolysis FDAA FDAA (Marfey's Reagent) (L-Config) Deriv Step 2: Derivatization (pH 8, 40°C) FDAA->Deriv FreeAA Mixture: L-Ala + Gly + (Trace D-Ala) Hydrolysis->FreeAA Diast_L L-FDAA-L-Ala (Hydrophobic X) Deriv->Diast_L Diast_D L-FDAA-D-Ala (Hydrophobic Y) Deriv->Diast_D FreeAA->Deriv HPLC Step 3: C18 HPLC Separation based on hydrophobicity diff Diast_L->HPLC Diast_D->HPLC

Caption: Workflow for Marfey's Method, converting enantiomers into separable diastereomers via FDAA derivatization.

References

  • Marfey, P. (1984).[2] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[2] Carlsberg Research Communications.

  • Daicel Chiral Technologies. (2020). CROWNPAK® CR-I(+) / CR-I(-) Instruction Manual. Chiral Technologies.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][3][4][5][6][7]

  • U.S. Food and Drug Administration (FDA). (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. Guidance for Industry.

  • Hyun, M. H. (2006). Liquid chromatographic resolution of racemic amino acids and their derivatives on crown ether-based chiral stationary phases. Journal of Separation Science.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: L-Alanylglycylglycine

Executive Summary: The "Dual Protection" Philosophy Handling L-Alanylglycylglycine (Ala-Gly-Gly) requires a shift in perspective from standard hazardous material handling. Unlike acute toxins where the primary goal is so...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual Protection" Philosophy

Handling L-Alanylglycylglycine (Ala-Gly-Gly) requires a shift in perspective from standard hazardous material handling. Unlike acute toxins where the primary goal is solely user protection, peptide handling demands a Dual Protection Strategy :

  • User Safety: Protection against nuisance dusts and potential immunological sensitization.

  • Sample Integrity: Protection of the peptide from hygroscopic degradation and contamination by skin proteases/keratins.

While L-Alanylglycylglycine is generally classified as non-hazardous under GHS criteria for acute toxicity, it acts as a substrate for peptidases. Crucial Insight: If your skin touches the peptide, you don't just risk irritation; you introduce enzymes that actively degrade your reagent, compromising your assay before it begins.

Risk Assessment & Hazard Profile

Before selecting PPE, we must quantify the specific risks associated with this tripeptide.

Hazard CategoryRisk LevelMechanism of ActionOperational Implication
Inhalation ModerateFine lyophilized powders become airborne easily. Chronic exposure to peptide dust can lead to sensitization (occupational asthma).Zero-Dust Tolerance: Use weigh boats with anti-static guns; wear respiratory protection for quantities >1g.
Skin Contact Low (Acute)Mild irritation (dermatitis).Protease Contamination: Skin contact transfers proteases that hydrolyze the Ala-Gly bond.
Product Stability HighHygroscopic nature leads to hydrolysis and concentration errors.Moisture Control: Keep vials desiccated; equilibrate to Room Temp (RT) before opening.

PPE Selection Matrix

The following PPE standards are non-negotiable for maintaining the "Dual Protection" standard.

Core PPE Requirements[1][2][3][4][5][6]
Body AreaPPE TypeTechnical Specification & Rationale
Hand Protection Nitrile Gloves (Min 4 mil)Why: Latex contains proteins that can contaminate peptide assays. Nitrile provides a chemically inert barrier. Protocol: Double-glove if handling stock solutions >100 mM to prevent micro-permeation.
Eye Protection Safety Glasses (ANSI Z87.[1]1)Why: Standard impact protection.[2] If working with fine powders outside a fume hood, Safety Goggles are required to seal against dust entry.
Respiratory N95 / FFP2 Mask Why: Required only when weighing dry powder outside a biosafety cabinet/fume hood. Prevents inhalation of peptide particulates which can trigger immune responses over time.
Body Defense Lab Coat (High-Neck)Why: Cotton/Polyester blend. Must be buttoned to the neck to prevent skin squamae (dead skin cells) from falling into the sample.

Operational Protocol: Step-by-Step Handling

This protocol is designed to validate itself. If you follow these steps, your yield and reproducibility will increase.

Phase A: Preparation & Equilibration
  • Context: Lyophilized peptides are often stored at -20°C.[3][4]

  • The Error: Opening a cold vial immediately causes atmospheric water vapor to condense on the peptide. This turns your precise powder into a sticky gum.

  • The Fix:

    • Remove vial from freezer.

    • Place in a desiccator.

    • Wait 30-60 minutes until the vial feels neutral to the touch (Room Temperature).

Phase B: Weighing (The Critical Step)
  • Static Control: Peptides are static-prone. Use an anti-static gun on the weigh boat and spatula.

  • Transfer: Use a clean, stainless steel micro-spatula. Never pour directly from the stock vial.

  • Containment: Perform weighing in a draft-free enclosure or fume hood to prevent loss of low-density powder.

Phase C: Solubilization
  • Solvent: Use sterile, nuclease-free water or buffer (PBS/Tris).

  • Vortexing: L-Alanylglycylglycine is soluble in water.[5] Vortex gently. Avoid sonication unless necessary, as heat degrades the peptide bond.

  • Aliquoting: Immediately aliquot into single-use volumes to avoid freeze-thaw cycles.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for handling L-Alanylglycylglycine, ensuring both safety and sample fidelity.

PeptideHandling Start Start: Handling L-Alanylglycylglycine StateCheck Check Physical State Start->StateCheck Solid Solid (Lyophilized Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Equilibrate Equilibrate to RT (Desiccator) Solid->Equilibrate Prevent Condensation Weighing Weighing Procedure Equilibrate->Weighing DustControl Is Quantity > 1g? Weighing->DustControl PPE_High PPE: Nitrile + Goggles + N95/Fume Hood DustControl->PPE_High Yes (High Dust Risk) PPE_Std PPE: Nitrile + Safety Glasses DustControl->PPE_Std No (Low Dust Risk) Aliquoting Aliquot & Freeze (-20°C) Liquid->Aliquoting Avoid Freeze-Thaw

Figure 1: Operational decision tree for L-Alanylglycylglycine handling. Note the critical equilibration step for solids to prevent hygroscopic degradation.

Disposal & Decontamination[11][12]

Even though L-Alanylglycylglycine is low-toxicity, it must be treated as chemical waste to maintain laboratory compliance.

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in the Solid Chemical Waste bin.

  • Liquid Waste: Aqueous solutions should be collected in a container marked "Non-Halogenated Organic/Aqueous Waste."

    • Note: Do not pour down the drain unless your facility's specific wastewater permit explicitly allows dilute peptide solutions.

  • Spill Cleanup:

    • Powder: Do not dry sweep (creates dust). Cover with wet paper towels, then wipe up.

    • Surface Decontamination: Wipe the area with 70% Ethanol or Isopropanol to remove peptide residue.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[6][2] Occupational Exposure to Hazardous Chemicals in Laboratories. United States Department of Labor. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Retrieved from [Link]

  • PubChem. (n.d.). L-Alanylglycylglycine (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
l-Alanylglycylglycine
Reactant of Route 2
Reactant of Route 2
l-Alanylglycylglycine
© Copyright 2026 BenchChem. All Rights Reserved.